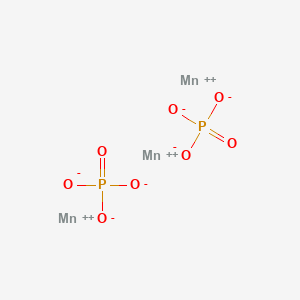

Manganese(II) phosphate

説明

特性

IUPAC Name |

manganese(2+);diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mn.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCBQOQPFCSEFF-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mn+2].[Mn+2].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mn3(PO4)2, Mn3O8P2 | |

| Record name | Manganese(II) phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Manganese(II)_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872544 | |

| Record name | Manganese(2+) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14154-09-7 | |

| Record name | Manganese(2+) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimanganese bis(orthophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Crystal Structure of Manganese(II) Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of manganese(II) phosphate, a compound with diverse applications in materials science and catalysis. A thorough understanding of its crystallographic properties is essential for harnessing its full potential. This document outlines the various crystalline forms of this compound, presents detailed crystallographic data, and provides standardized experimental protocols for its synthesis and structural analysis.

Overview of this compound Crystal Structures

This compound exists in several polymorphic and hydrated forms, each possessing a unique crystal structure. The anhydrous form, Mn₃(PO₄)₂, is known to crystallize in at least four modifications (α, β', γ, and δ), all within the monoclinic P2₁/c space group or a related setting.[1][2][3] Hydrated versions, such as the monohydrate (MnPO₄·H₂O) and trihydrate (Mn₃(PO₄)₂·3H₂O), also exhibit distinct crystal structures.[1][4] The structural framework of these compounds is generally characterized by three-dimensional networks of corner- and edge-sharing MnO₅ and MnO₆ polyhedra, which are interconnected by PO₄ tetrahedra.[2]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for various forms of this compound, facilitating a clear comparison between the different structures.

Table 1: Crystallographic Data for Anhydrous this compound (Mn₃(PO₄)₂) Polymorphs

| Polymorph | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |

| Mn₃(PO₄)₂ | P2₁/c | 5.20 | 8.63 | 9.06 | 121.72 | 346.16 | - |

| β′-Mn₃(PO₄)₂ | P2₁/c (or related) | 8.94(3) | 10.04(2) | 24.12(12) | 120.8(1) | - | 12 |

| δ-Mn₃(PO₄)₂ | P2₁/c | 8.9234(6) | 9.1526(6) | 8.6587(5) | 111.6670(10) | 657.21(7) | 4 |

Data sourced from the Materials Project and various crystallographic studies.[3][5][6]

Table 2: Crystallographic Data for Hydrated Manganese Phosphate Compounds

| Compound | Mineral Name | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |

| MnPO₄·H₂O | Serrabrancaite | C2/c | 6.912(1) | 7.470(1) | 7.357 | 112.30(3) | 351.45 | 4 |

| MnPO₄·H₂O | Serrabrancaite | C2/c | 6.914(2) | 7.468(2) | 7.364(2) | 112.29(3) | 351.8(1) | 4 |

| NH₄MnPO₄·H₂O | - | Pmnm | 5.7289(11) | 8.8167(12) | 4.9098(8) | 90 | 247.99(5) | 2 |

Data for MnPO₄·H₂O from two separate studies are presented for comparison.[4][7]

Table 3: Atomic Coordinates for Manganese Phosphate Monohydrate (MnPO₄·H₂O)

| Atom | x | y | z |

| Mn | 0.25 | 0.25 | 0 |

| P | 0 | 0.425 | 0.25 |

| O(1) | 0.11 | 0.575 | 0.22 |

| O(2) | 0.11 | 0.28 | 0.22 |

| O(w) | 0 | 0.05 | 0.25 |

Atomic coordinates as determined by Lightfoot et al. (1987).[4]

Experimental Protocols

The synthesis and structural characterization of this compound are crucial for obtaining high-quality crystalline material and accurate structural data.

Synthesis of this compound Hydrates

Synthesis of Manganese Phosphate Monohydrate (MnPO₄·H₂O):

A common laboratory-scale synthesis involves the reaction of a manganese(II) salt with phosphoric acid, followed by oxidation.[4]

-

Materials: Manganese(II) sulfate (MnSO₄), phosphoric acid (H₃PO₄), and nitric acid (HNO₃).

-

Procedure:

-

Prepare an aqueous solution of manganese(II) sulfate.

-

Add phosphoric acid to the manganese(II) salt solution.

-

Introduce an oxidizing agent, such as nitric acid, to facilitate the oxidation of Mn(II) to Mn(III).

-

The resulting precipitate of manganese phosphate monohydrate is collected via filtration.

-

The collected solid is washed with deionized water and subsequently dried.

-

An alternative method for producing well-defined crystals is hydrothermal synthesis, which involves heating the reactants in an aqueous solution within a sealed vessel.[4]

Synthesis of this compound Trihydrate (Mn₃(PO₄)₂·3H₂O):

This hydrated form can be synthesized through a precipitation reaction.[8]

-

Materials: Potassium dihydrogen phosphate (KH₂PO₄), manganese(II) chloride tetrahydrate (MnCl₂·4H₂O), and HEPES buffer.

-

Procedure:

-

Prepare a 1.0 mM solution of KH₂PO₄ in a 1.85 mM HEPES buffer (pH 7.4).

-

Prepare a 1.0 mM aqueous solution of MnCl₂·4H₂O.

-

At 37°C, add 40 mL of the KH₂PO₄ solution to 40 mL of the MnCl₂·4H₂O solution.

-

A turbidity will slowly develop, indicating the formation of the this compound hydrate precipitate.

-

After 3 hours, the precipitate is collected by centrifugation, washed three times with deionized water, and then lyophilized.[8]

-

Characterization by X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for elucidating the crystal structure of materials.[4] Both single-crystal and powder XRD are instrumental in the study of manganese(II) phosphates.[9]

-

Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source is typically used.[4]

-

Sample Preparation: A small amount of the synthesized this compound is finely ground into a powder using an agate mortar and pestle.[7] The powder is then mounted onto a sample holder.[4]

-

Data Collection: The XRD pattern is recorded over a 2θ range, commonly from 10° to 80°.[4] For ammonium manganese phosphate monohydrate, data was collected from 9° to 60° with a step size of 0.02° and a counting time of 6 seconds per step.[7]

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparison with standard diffraction databases. For detailed structural analysis, techniques such as Rietveld refinement can be employed to determine lattice parameters, space group, and atomic positions.

Visualizations

The following diagrams illustrate key aspects of the crystal structure analysis workflow and a representation of the this compound crystal structure.

References

- 1. grokipedia.com [grokipedia.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. X-ray powder diffraction data for ammonium manganese phosphate monohydrate | Powder Diffraction | Cambridge Core [cambridge.org]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. This compound|CAS 14154-09-7|For Research Use [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Manganese(II) Phosphate (Mn3(PO4)2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of manganese(II) phosphate, Mn3(PO4)2, a compound with diverse applications in catalysis, battery materials, and pigments. This document details various synthetic methodologies, including precipitation, hydrothermal, and solid-state reactions, and outlines the key characterization techniques used to determine its physicochemical properties.

Synthesis Methodologies

This compound can be synthesized through several methods, each yielding materials with distinct characteristics in terms of crystallinity, morphology, and purity. The choice of synthesis route often depends on the desired properties of the final product.

Precipitation Method

Precipitation is a common and facile method for synthesizing Mn3(PO4)2, often in its hydrated form, Mn3(PO4)2·3H2O. This technique involves the reaction of a soluble manganese salt with a phosphate source in an aqueous solution, leading to the precipitation of the product.

A typical precipitation synthesis involves adding a solution of potassium dihydrogen phosphate (KH2PO4) to a solution of manganese chloride tetrahydrate (MnCl2·4H2O) at a controlled temperature.[1] The resulting precipitate can then be collected by centrifugation, washed, and dried.[1] Another approach utilizes ethanol as an initiator for the precipitation process.[2]

Experimental Protocol: Precipitation Synthesis of Mn3(PO4)2·3H2O [1]

| Parameter | Value |

| Precursors | Manganese chloride tetrahydrate (MnCl2·4H2O), Potassium dihydrogen phosphate (KH2PO4) |

| Solvent | Deionized water with HEPES buffer |

| Concentration | 1.0 mM MnCl2·4H2O, 1.0 mM KH2PO4 |

| Temperature | 37°C |

| Reaction Time | 3 hours |

| Post-treatment | Centrifugation, washing with deionized water (3 times), lyophilization |

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for preparing various crystalline polymorphs of Mn3(PO4)2. This technique involves carrying out the chemical reaction in an aqueous solution at elevated temperatures and pressures in a sealed vessel (autoclave). The specific polymorph obtained can be controlled by adjusting parameters such as temperature, reaction time, and precursors.

For instance, the δ-polymorph of Mn3(PO4)2 can be synthesized by the hydrothermal treatment of hureaulite (Mn5(PO4)2(PO3OH)2·4H2O) at 250°C.[3][4] The γ-Mn3(PO4)2 modification can also be obtained under hydrothermal conditions at 270°C.[3]

Experimental Protocol: Hydrothermal Synthesis of δ-Mn3(PO4)2 [3][4]

| Parameter | Value |

| Precursor | Hureaulite (Mn5(PO4)2(PO3OH)2·4H2O) or Mn3(PO4)2·3H2O nanosheets |

| Solvent | Water |

| Temperature | 250°C |

| Reaction Time | 1-6 hours |

| Product | δ-Mn3(PO4)2 microcrystals or nanoplates |

Solid-State Reaction

The solid-state reaction method involves the direct reaction of solid precursors at high temperatures. This technique is typically used to synthesize anhydrous polymorphs of Mn3(PO4)2. The precursors are intimately mixed and heated in a furnace for an extended period to allow for the diffusion of ions and the formation of the desired product.

For example, δ-Mn3(PO4)2 can be produced by the solid-state reaction of LiMnPO4 and β´-Mn3(PO4)2 in a 1:2 molar ratio at 1000°C under air-free conditions.[3][4]

Experimental Protocol: Solid-State Synthesis of δ-Mn3(PO4)2 [3][4]

| Parameter | Value |

| Precursors | LiMnPO4, β´-Mn3(PO4)2 |

| Molar Ratio | 1:2 |

| Temperature | 1000°C |

| Atmosphere | Air-free |

| Product | δ-Mn3(PO4)2 |

Characterization Techniques

A comprehensive characterization of Mn3(PO4)2 is crucial to understand its structural, morphological, and thermal properties. The following techniques are commonly employed:

X-ray Diffraction (XRD)

XRD is a fundamental technique used to identify the crystalline phases and determine the crystal structure of Mn3(PO4)2. Different polymorphs of Mn3(PO4)2 exhibit distinct XRD patterns.

Quantitative Data from XRD Analysis

| Polymorph | Crystal System | Space Group | Lattice Parameters |

| α-Mn3(PO4)2 | Monoclinic | P21/c | a = 8.961(3) Å, b = 9.961(4) Å, c = 24.138(1) Å, β = 120.419°[5] |

| β'-Mn3(PO4)2 | Monoclinic | P21/c | a = 8.94(3) Å, b = 10.04(2) Å, c = 24.12(12) Å, β = 120.8(1)°[6] |

| γ-Mn3(PO4)2 | Monoclinic | P21/n | a = 5.2344(5) Å, b = 6.6739(7) Å, c = 8.9688(10) Å, β = 95.276(9)°[3] |

| δ-Mn3(PO4)2 | Monoclinic | P21/c | a = 8.9234(6) Å, b = 9.1526(6) Å, c = 8.6587(5) Å, β = 111.6670(10)°[4] |

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to investigate the morphology, particle size, and microstructure of the synthesized Mn3(PO4)2. SEM provides high-resolution images of the sample's surface, revealing features like grain size and shape.[5] TEM offers even higher resolution, allowing for the observation of nanoscale features and crystal lattice fringes.

Experimental Protocol: Scanning Electron Microscopy (SEM) Analysis [1]

| Parameter | Value |

| Instrument | High-resolution scanning electron microscope (e.g., Supra 55VP, Carl Zeiss) |

| Sample Preparation | Samples are rinsed with deionized water, dried with nitrogen gas, and coated with platinum.[1] |

| Acceleration Voltage | 2 kV for imaging, 15 kV for Energy Dispersive X-ray Spectroscopy (EDX) |

Thermal Analysis (TGA)

Thermogravimetric Analysis (TGA) is employed to study the thermal stability of Mn3(PO4)2 and to determine the water content in its hydrated forms. The analysis involves heating a sample at a constant rate and monitoring its weight change as a function of temperature. For Mn3(PO4)2·3H2O, TGA reveals a weight loss corresponding to the removal of water molecules.[1]

Quantitative Data from TGA of Mn3(PO4)2·3H2O [1]

| Temperature Range | Weight Loss Event |

| 25°C - 500°C | A total weight loss of approximately 13.2% is observed, corresponding to the loss of three water molecules.[1] |

Spectroscopic Techniques

Various spectroscopic methods are utilized to probe the chemical composition and electronic structure of Mn3(PO4)2.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the constituent elements. For Mn3(PO4)2, XPS can confirm the presence of Mn in the +2 oxidation state and the phosphate group (PO4)3-.[7]

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the material. The characteristic vibrational modes of the phosphate tetrahedra can be observed in the IR and Raman spectra of Mn3(PO4)2.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of Mn3(PO4)2.

Caption: General workflow for the synthesis and characterization of Mn3(PO4)2.

Relationship Between Synthesis Methods and Polymorphs

The choice of synthesis method directly influences the resulting crystalline phase of Mn3(PO4)2. This diagram illustrates the relationship between different synthesis routes and the common polymorphs.

Caption: Relationship between synthesis methods and resulting Mn3(PO4)2 polymorphs.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. Novel synthesis of Mn3(PO4)2·3H2O nanoplate as a precursor to fabricate high performance LiMnPO4/C composite for lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Properties of Manganese Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese phosphate (Mn₃(PO₄)₂) is a versatile inorganic compound that has garnered significant attention for its diverse electrochemical applications. Historically utilized for its excellent corrosion resistance in the automotive and aerospace industries, recent research has highlighted its potential as a high-performance material in energy storage devices such as supercapacitors and as a precursor for next-generation battery cathodes.[1] The strong covalent P-O bonds within the phosphate group impart exceptional chemical stability to the material, a crucial attribute for long-term electrochemical performance.[2] This technical guide provides a comprehensive overview of the core electrochemical properties of manganese phosphate, detailing its performance in various applications, the experimental protocols for its synthesis and characterization, and the logical relationships governing its structure-property-performance continuum.

Electrochemical Performance in Supercapacitors

Manganese phosphate is a promising pseudocapacitive material, storing charge through rapid and reversible faradaic reactions at the electrode surface, in addition to the electrical double-layer capacitance.[2] This dual mechanism allows for higher specific capacitance and energy density compared to traditional carbon-based supercapacitors. The performance of manganese phosphate-based supercapacitors is significantly influenced by factors such as morphology, crystal structure, and the integration with conductive materials like graphene.

Quantitative Performance Data

The following table summarizes the key performance metrics of manganese phosphate-based supercapacitors from various studies.

| Electrode Material | Electrolyte | Specific Capacitance (F/g) @ Current Density (A/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability (% retention after cycles) | Reference |

| Mn₃(PO₄)₂ micro-rods | 6 M KOH | 41 @ 0.5 | - | - | - | [2] |

| Mn₃(PO₄)₂/Graphene Foam | 6 M KOH | 270 @ 0.5 | - | - | 96% after 10,000 | [2] |

| Mn-MOP derivative (Mn-0.05-550) | 3 M KOH | 230.9 @ 0.5, 223.7 @ 1, 223.2 @ 2, 220.2 @ 3, 212.5 @ 5 | - | - | ~84% after 3,000 | [1] |

| Mn₃(PO₄)₂·3H₂O NSs/Graphene | PVA/KOH | 152 @ 0.5 | 0.17 µWh/cm⁻² | 46 µW/cm⁻² @ 2 | ~100% after 2,000 | [3] |

| MnPO₄·H₂O/MWCNT | - | - | - | - | Stable for 5,000 cycles | [4] |

Corrosion Protection Properties

Manganese phosphate coatings are widely used to protect ferrous alloys from corrosion.[5][6] The coating acts as a mechanical barrier, preventing corrosive species from reaching the metal surface.[5] The effectiveness of the corrosion protection is highly dependent on the coating's morphology, thickness, and porosity, which can be tailored by controlling the phosphating process parameters.

Quantitative Corrosion Data

The tables below present potentiodynamic polarization and electrochemical impedance spectroscopy data for manganese phosphate coatings on steel substrates.

Table 1: Potentiodynamic Polarization Data for Manganese Phosphate Coatings.

| Substrate | Coating Condition | Electrolyte | Corrosion Potential (Ecorr) (V) | Corrosion Current Density (icorr) (µA/cm²) | Reference |

| D2 Steel | Untreated | 3.5% NaCl | -0.572 | 5.148 x 10⁻⁴ | [7] |

| D2 Steel | MnP + 1 g/L TiO₂ | 3.5% NaCl | -0.495 | 3.079 x 10⁻⁴ | [7] |

| S355J2 Steel | Ground | 0.1 M NaCl | - | - | [6] |

| S355J2 Steel | Ground + Phosphated | 0.1 M NaCl | -0.399 | - | [6] |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Manganese Phosphate Coatings.

| Substrate | Coating Condition | Electrolyte | Polarization Resistance (Rp) (Ω·cm²) | Reference |

| S355J2 Steel | Ground | 0.1 M NaCl | - | [6] |

| S355J2 Steel | Ground + Phosphated | 0.1 M NaCl | 34 times higher than ground | [6] |

| D2 Steel | Untreated | 3.5% NaCl | Lower | [7] |

| D2 Steel | MnP + Additive | 3.5% NaCl | Higher | [7] |

Experimental Protocols

Synthesis of Manganese Phosphate

1. Hydrothermal Synthesis of Mn₃(PO₄)₂ Micro-rods [2]

-

Precursors: Manganese acetate (C₄H₆MnO₄) and ammonium phosphate ((NH₄)₂HPO₄).

-

Procedure:

-

Prepare separate aqueous solutions of manganese acetate (60 mM) and ammonium phosphate (20 mM) in deionized water.

-

Add the manganese acetate solution dropwise into the ammonium phosphate solution under constant stirring.

-

Continue stirring the mixture for 18 hours at room temperature.

-

Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave at 200°C for 24 hours.

-

Allow the autoclave to cool down to room temperature naturally.

-

Filter the precipitate, wash it several times with deionized water, and dry it overnight at 60°C.

-

2. Immersion Phosphating for Corrosion Protection [6]

-

Phosphating Solution: A solution containing phosphoric acid (H₃PO₄), manganese dioxide (MnO₂), and dissolved low-carbon steel wool in demineralized water.

-

Substrate Preparation:

-

Mechanically treat the steel substrate surface (e.g., grinding or sandblasting).

-

Degrease the surface to remove any oils or contaminants.

-

Rinse with deionized water.

-

-

Coating Process:

-

Immerse the prepared substrate in the phosphating bath.

-

Maintain the bath at a specific temperature (e.g., 90°C) for a designated time.[7]

-

Remove the substrate from the bath and rinse with clean water.

-

Apply a final rinse, potentially with a passivating agent, to enhance corrosion resistance.

-

Electrochemical Characterization

1. Electrode Preparation (for Supercapacitors)

-

Active Material Slurry: Mix the synthesized manganese phosphate powder (e.g., 80 wt%) with a conductive agent like carbon black (e.g., 10 wt%) and a binder such as polyvinylidene fluoride (PVDF) (e.g., 10 wt%) in a solvent like N-methyl-2-pyrrolidone (NMP) to form a homogeneous slurry.

-

Coating: Coat the slurry onto a current collector (e.g., nickel foam or stainless steel foil).

-

Drying: Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 60-120°C) to remove the solvent.

2. Three-Electrode Cell Assembly

-

Working Electrode: The prepared manganese phosphate electrode.

-

Counter Electrode: A platinum wire or foil.

-

Reference Electrode: A standard reference electrode such as a Saturated Calomel Electrode (SCE) or Ag/AgCl.

-

Electrolyte: An aqueous solution, typically 6 M KOH or 1 M Na₂SO₄.[2]

3. Electrochemical Measurements

-

Cyclic Voltammetry (CV):

-

Purpose: To investigate the capacitive behavior and redox reactions.

-

Procedure: Scan the potential within a defined window at various scan rates (e.g., 5-100 mV/s).

-

-

Galvanostatic Charge-Discharge (GCD):

-

Purpose: To determine the specific capacitance, energy density, and power density.

-

Procedure: Charge and discharge the electrode at constant current densities (e.g., 0.5-10 A/g).

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Purpose: To study the charge transfer resistance and ion diffusion processes.

-

Procedure: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at the open-circuit potential.

-

Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of manganese phosphate.

Logical Relationship: Properties and Performance

Caption: Relationship between synthesis, properties, and performance.

Electrochemical Charge Storage Mechanism

Caption: Charge storage mechanisms in manganese phosphate electrodes.

Conclusion

Manganese phosphate stands out as a material with significant potential in electrochemical applications, ranging from robust corrosion protection to high-performance energy storage. Its electrochemical properties are intrinsically linked to its synthesis conditions and resulting material characteristics.[5] For supercapacitor applications, the focus remains on enhancing conductivity and maximizing surface area through nanostructuring and composite formation to improve specific capacitance, rate capability, and cycling stability. In the realm of corrosion science, tailoring the phosphating process to achieve dense, uniform coatings is paramount for effective protection. This guide provides a foundational understanding of the electrochemical properties of manganese phosphate, offering detailed protocols and performance data to aid researchers and professionals in harnessing the full potential of this versatile material.

References

An In-depth Technical Guide to the Low-Temperature Magnetic Properties of Manganese(II) Phosphate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Manganese(II) phosphate (Mn₃(PO₄)₂) is an inorganic compound that displays intriguing magnetic behaviors at cryogenic temperatures. This technical guide provides a comprehensive overview of the low-temperature magnetic properties of its various polymorphs. It details the antiferromagnetic ordering, magnetic phase transitions, and the influence of crystal structure on the magnetic characteristics of the α, β', and γ phases. This document synthesizes quantitative data from magnetic susceptibility, neutron diffraction, and specific heat measurements into a clear, tabular format. Furthermore, it outlines the detailed experimental protocols for these characterization techniques and presents visual diagrams of the experimental workflow and the logical relationships of the magnetic properties to facilitate a deeper understanding.

Introduction

This compound, Mn₃(PO₄)₂, is a material of significant interest due to its complex magnetic properties, which are rooted in the arrangement and interactions of the Mn²⁺ ions within its crystal lattice.[1] The presence of multiple polymorphic modifications—α, β', and γ—each with a unique crystal structure, leads to a rich variety of magnetic phenomena at low temperatures.[2][3] All known phases of manganese orthophosphate order antiferromagnetically at low temperatures.[1][2][3] In antiferromagnetic materials, the magnetic moments of adjacent atoms align in an antiparallel fashion, resulting in a net magnetic moment of zero in the absence of an external magnetic field.[4][5] This ordering is only present below a critical temperature known as the Néel temperature (Tₙ).[4][5] Understanding these magnetic properties is crucial for applications in areas such as spintronics and as contrast agents in medical imaging.

Magnetic Properties of Mn₃(PO₄)₂ Polymorphs

The low-temperature magnetic behavior of this compound is dominated by antiferromagnetic interactions. The specific characteristics of this magnetic ordering are highly dependent on the crystal structure of the individual polymorphs.

Polymorphous Modifications and Antiferromagnetic Ordering

This compound crystallizes in at least three different polymorphous modifications: α, β', and γ.[2][3] All of these phases undergo a transition to a long-range antiferromagnetically ordered state at their respective Néel temperatures.[2][3] The crystal structures of these phases are complex, consisting of three-dimensional frameworks of corner- and edge-sharing [MnO₅] and [MnO₆] polyhedra, which are strengthened by [PO₄] tetrahedra.[2][3]

The α-phase exhibits the highest Néel temperature at 21.9 K.[2][3] The β'- and γ-phases have closer Néel temperatures of 12.3 K and 13.3 K, respectively.[2][3] Notably, the β'-phase displays a second magnetic phase transition at a lower temperature of 10.3 K.[2][3]

Magnetization and Spin-Flop Transitions

In the presence of an external magnetic field, the antiferromagnetic ordering of Mn₃(PO₄)₂ can be perturbed. The magnetization curves of the α- and β'-modifications show spin-flop-like features at magnetic fields of 1.9 T and 3.7 T, respectively.[2][3] A spin-flop transition is a phenomenon where the axis of antiferromagnetic alignment reorients itself to be perpendicular to the applied magnetic field.

The γ-Mn₃(PO₄)₂ phase is distinguished by an extended one-third magnetization plateau, which is stable over a magnetic field range of 7.5 to 23.5 T.[2][3] This plateau indicates a field-induced quantum state where the magnetic moments are partially aligned with the external field.

Quantitative Data Summary

The key quantitative magnetic data for the different polymorphs of Mn₃(PO₄)₂ are summarized in the table below for easy comparison.

| Polymorph | Néel Temperature (Tₙ) | Second Transition (T*) | Spin-Flop Field (B) | Magnetization Plateau |

| α-Mn₃(PO₄)₂ | 21.9 K[2][3] | - | 1.9 T[2][3] | - |

| β'-Mn₃(PO₄)₂ | 12.3 K[2][3] | 10.3 K[2][3] | 3.7 T[2][3] | - |

| γ-Mn₃(PO₄)₂ | 13.3 K[2][3] | - | - | 7.5 - 23.5 T[2][3] |

Experimental Protocols

The characterization of the low-temperature magnetic properties of this compound relies on several key experimental techniques.

Synthesis of Mn₃(PO₄)₂

Crystalline samples of the different polymorphs of this compound can be synthesized through various methods, including solid-state reactions and hydrothermal or solvothermal techniques.[1] For instance, hydrothermal synthesis involves the reaction of manganese salts with a phosphate source in an aqueous solution at elevated temperatures and pressures in a sealed vessel.[1] The specific polymorph obtained can be controlled by the reaction conditions such as temperature, pressure, and the presence of structure-directing agents.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are crucial for determining the Néel temperature and characterizing the overall magnetic behavior. These measurements are typically performed using a SQUID (Superconducting Quantum Interference Device) magnetometer.

-

Protocol:

-

A powdered sample of the Mn₃(PO₄)₂ polymorph is placed in a sample holder.

-

The sample is cooled in the absence of a magnetic field (zero-field-cooled, ZFC) to a low temperature (e.g., 2 K).

-

A small DC magnetic field (e.g., 100 Oe) is applied.

-

The magnetic moment is measured as the temperature is slowly increased.

-

The sample is then cooled back down to the initial low temperature in the presence of the same magnetic field (field-cooled, FC).

-

The magnetic moment is measured again as the temperature is increased.

-

The magnetic susceptibility (χ) is calculated as M/H, where M is the measured magnetic moment and H is the applied magnetic field. The Néel temperature is identified as the temperature at which the susceptibility shows a peak.

-

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the magnetic structure of a material. Neutrons have a magnetic moment that interacts with the magnetic moments of the atoms in the crystal, allowing for the direct observation of the magnetic ordering.

-

Protocol:

-

A powder sample of the Mn₃(PO₄)₂ polymorph is loaded into a sample can.

-

The sample is mounted in a cryostat to control the temperature.

-

A neutron diffraction pattern is collected at a temperature above the Néel temperature to determine the crystal structure.

-

The sample is then cooled to a temperature below the Néel temperature.

-

Another neutron diffraction pattern is collected.

-

The appearance of new Bragg peaks in the low-temperature pattern, which are absent in the high-temperature pattern, indicates magnetic ordering.

-

The positions and intensities of these magnetic Bragg peaks are used to determine the size and orientation of the magnetic moments on the Mn²⁺ ions, and thus the magnetic structure.

-

Specific Heat Measurements

Specific heat measurements provide information about the thermodynamic properties of the magnetic phase transition. A lambda-type anomaly in the specific heat curve is a characteristic signature of a second-order phase transition, such as the antiferromagnetic transition.

-

Protocol:

-

A small, well-characterized sample is attached to a sample platform with a thermometer and a heater.

-

The sample is cooled to the lowest desired temperature in a high vacuum environment.

-

A known amount of heat is applied to the sample, and the resulting change in temperature is measured.

-

The heat capacity is calculated from the heat input and the temperature change.

-

This process is repeated at various temperatures to map out the temperature dependence of the specific heat. The Néel temperature is identified by the peak of the lambda anomaly.

-

Visualizations

The following diagrams illustrate the experimental workflow for characterizing the magnetic properties of Mn₃(PO₄)₂ and the logical relationship between its structural and magnetic properties.

Caption: Experimental workflow for characterizing Mn₃(PO₄)₂.

Caption: Relationship between structure and magnetic properties.

References

Unraveling the Thermal Degradation of Manganese(II) Phosphate Hydrate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of Manganese(II) phosphate hydrate, specifically focusing on this compound trihydrate (Mn₃(PO₄)₂·3H₂O). This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize manganese phosphate compounds. It details the multi-stage degradation process, presents quantitative data from thermal analysis, outlines detailed experimental protocols for characterization, and provides visual representations of the decomposition pathway and experimental workflow.

Core Decomposition Mechanism

The thermal decomposition of this compound trihydrate (Mn₃(PO₄)₂·3H₂O) is a multi-step process primarily involving dehydration, followed by the potential transformation of the anhydrous phosphate at higher temperatures. The process can be elucidated through techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Based on available literature, the decomposition proceeds as follows:

-

Step 1: Dehydration. The initial phase of decomposition involves the removal of the three molecules of water of hydration. This process occurs in sequential steps, as indicated by multiple weight loss events in TGA. The water molecules are intercalated within the crystal structure and their removal leads to the formation of anhydrous this compound (Mn₃(PO₄)₂).[1] The total weight loss corresponding to the removal of three water molecules is theoretically 13.198%.[1]

-

Step 2: Anhydrous Transformation. Following complete dehydration, the resulting anhydrous this compound may undergo further transformations at elevated temperatures. While specific data for Mn₃(PO₄)₂ is limited, studies on analogous manganese phosphate compounds, such as MnHPO₄·H₂O, show a transformation to manganese pyrophosphate (Mn₂P₂O₇) at temperatures around 773 K (500 °C). It is plausible that a similar condensation reaction could occur for anhydrous Mn₃(PO₄)₂, although the exact stoichiometry and products would require further investigation.

Quantitative Thermal Analysis Data

The following table summarizes the quantitative data obtained from the thermal analysis of this compound trihydrate.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Experimental) | Theoretical Mass Loss (%) | Evolved Species |

| Dehydration | 25 - 500 | 13.198[1] | 13.198 | H₂O |

Note: The experimental mass loss is based on TGA data for Mn₃(PO₄)₂·3H₂O.[1] The temperature range represents the overall dehydration process, which may consist of several overlapping steps.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the thermal decomposition of this compound hydrate are provided below.

Synthesis of this compound Trihydrate (Mn₃(PO₄)₂·3H₂O)

A common method for the synthesis of this compound trihydrate is through precipitation:[1]

-

Solution Preparation: Prepare a 1.0 mM solution of MnCl₂·4H₂O and a 1.0 mM solution of KH₂PO₄ in a 1.85 mM HEPES buffer (pH 7.4).

-

Precipitation: Mix equal volumes (e.g., 40 mL) of the manganese chloride and potassium phosphate solutions at 37°C. The solution will slowly become turbid as the precipitate forms.

-

Incubation: Allow the reaction to proceed for 3 hours.

-

Isolation: Centrifuge the resulting precipitate.

-

Washing: Wash the collected solid three times with deionized water to remove any unreacted reagents.

-

Drying: Lyophilize (freeze-dry) the washed precipitate to obtain the final Mn₃(PO₄)₂·3H₂O powder.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are performed to determine the temperature-dependent mass loss and heat flow changes, respectively.

-

Sample Preparation: Accurately weigh 2-5 mg of the synthesized Mn₃(PO₄)₂·3H₂O powder into an alumina or platinum TGA crucible.

-

Instrument Setup: Place the crucible in a simultaneous TGA-DSC analyzer.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from room temperature (e.g., 25°C) to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 5 or 10 °C/min).

-

Atmosphere: Use an inert atmosphere, such as flowing nitrogen or argon (e.g., at a flow rate of 50-100 mL/min), to prevent oxidation.

-

-

Data Analysis: Analyze the resulting TGA curve for mass loss steps and the DSC curve for endothermic or exothermic peaks corresponding to thermal events like dehydration and phase transitions.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the initial material and the products at different stages of decomposition.

-

Sample Preparation: Prepare samples of the initial Mn₃(PO₄)₂·3H₂O and samples that have been heated to specific temperatures corresponding to the end of each major thermal event observed in the TGA-DSC analysis. The samples should be in a fine powder form.

-

Instrument Setup: Mount the powdered sample on a zero-background sample holder.

-

Data Collection:

-

Radiation: Use a Cu Kα radiation source (λ = 1.5406 Å).

-

Scan Range: Collect the diffraction pattern over a 2θ range of 5° to 100° with a step size of 0.02°.

-

-

Data Analysis: Compare the obtained XRD patterns with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present in each sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the material before and after thermal treatment.

-

Sample Preparation: Prepare pellets by mixing a small amount of the powdered sample with dry KBr and pressing the mixture under high pressure.

-

Data Collection: Record the infrared spectrum of the pellet over a wavenumber range of 4000 to 400 cm⁻¹.

-

Data Analysis: Analyze the spectra for the presence of characteristic absorption bands. For instance, broad bands in the 3500-3000 cm⁻¹ region and a band around 1640 cm⁻¹ are indicative of water of hydration. The disappearance of these bands upon heating confirms dehydration. Changes in the phosphate (PO₄³⁻) vibrational modes (typically in the 1100-900 cm⁻¹ and 600-500 cm⁻¹ regions) can indicate structural transformations.

Visualizing the Decomposition and Workflow

Thermal Decomposition Pathway

Caption: Proposed thermal decomposition pathway of Mn₃(PO₄)₂·3H₂O.

Experimental Workflow

Caption: Experimental workflow for analyzing thermal decomposition.

References

Solvothermal Synthesis of Novel Manganese Phosphate Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The solvothermal synthesis route offers a versatile and powerful platform for the rational design and fabrication of novel manganese phosphate-based materials with unique crystal structures, morphologies, and physicochemical properties. This technical guide provides an in-depth overview of the solvothermal synthesis of these advanced materials, focusing on experimental protocols, structural diversity, and key characterization data. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in materials science, catalysis, energy storage, and drug development.

Introduction to Solvothermal Synthesis of Manganese Phosphates

Solvothermal synthesis is a method of preparing crystalline materials in a solvent at temperatures above its boiling point, conducted in a sealed vessel known as an autoclave. This technique allows for precise control over reaction parameters such as temperature, pressure, solvent type, and precursor concentration, which in turn enables the targeted synthesis of materials with desired structures and morphologies. In the context of manganese phosphates, solvothermal methods have been instrumental in the discovery of novel crystalline phases, including layered structures, open-framework materials, and metal-organic phosphates, which are often inaccessible through conventional synthesis routes.[1][2]

The ability to tailor the properties of manganese phosphate materials at the nanoscale has opened up new avenues for their application in diverse fields. For instance, their high theoretical specific capacity and tunable redox potentials make them promising candidates for next-generation energy storage devices, such as lithium-ion batteries and supercapacitors.[3][4] Furthermore, the porous nature and active manganese sites in some of these structures offer potential for applications in catalysis and as carriers for drug delivery systems.

Experimental Protocols for Solvothermal Synthesis

The successful synthesis of novel manganese phosphate structures via the solvothermal method hinges on the careful control of experimental parameters. Below are detailed protocols for the synthesis of representative manganese phosphate structures.

General Solvothermal Synthesis Workflow

The following diagram illustrates a typical experimental workflow for the solvothermal synthesis of manganese phosphate materials.

Caption: A generalized workflow for the solvothermal synthesis of manganese phosphates.

Synthesis of Layered Manganese (II) Phosphate

This protocol is adapted from the synthesis of a novel layered manganese (II) phosphate, Mn₃(PO₄)₄·2(H₃NCH₂CH₂)₃N·6(H₂O).

-

Precursors:

-

Manganese (II) source (e.g., Manganese (II) chloride)

-

Phosphorus source (e.g., Phosphoric acid)

-

Structure-Directing Agent (SDA): Tris(2-aminoethyl)amine (TREN)

-

Solvent: Deionized water

-

-

Procedure:

-

In a typical synthesis, dissolve the manganese salt and phosphoric acid in deionized water in a beaker.

-

Slowly add the TREN solution to the mixture while stirring continuously.

-

Adjust the pH of the final mixture if necessary.

-

Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180 °C) for a designated period (e.g., 48 hours).

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

The resulting crystalline product is collected by filtration, washed several times with deionized water and ethanol, and dried in an oven at a low temperature (e.g., 60 °C).

-

Synthesis of Manganese Organic Phosphate (Mn-MOP) Nanosheets

This protocol describes the controllable synthesis of two-dimensional Mn-MOP nanosheets with varying morphologies.

-

Precursors:

-

Manganese source: Manganese (II) acetylacetonate (C₁₀H₁₄MnO₄)

-

Organic linker: Phenylphosphonic acid (C₆H₅PO(OH)₂)

-

Solvent: N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve manganese (II) acetylacetonate and phenylphosphonic acid in DMF in a Teflon-lined autoclave. The molar ratio of the reactants can be varied to control the morphology of the final product.

-

Stir the mixture at room temperature to ensure homogeneity.

-

Seal the autoclave and place it in an oven at 120 °C for 12 hours.

-

After the solvothermal reaction, cool the autoclave to room temperature.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the product thoroughly with DMF and ethanol to remove any unreacted precursors.

-

Dry the final Mn-MOP product in a vacuum oven.

-

Novel Manganese Phosphate Structures and Their Properties

Solvothermal synthesis has enabled the creation of a diverse array of manganese phosphate structures with distinct crystallographic and physicochemical properties.

Layered Manganese Phosphates

Layered manganese phosphates are characterized by two-dimensional sheets of manganese phosphate held together by weaker forces, such as van der Waals interactions or hydrogen bonds, often with intercalated solvent molecules or organic templates.[2]

| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Key Features & Properties |

| Mn₃(PO₄)₄·2(H₃NCH₂CH₂)₃N·6(H₂O) | Trigonal | P-3c1 | a = 8.8706, c = 26.158 | Layered structure with inorganic sheets separated by organic templates and water molecules. Shows reversible dehydration.[2] |

| Na₃MnH(P₀.₉O₄)₂ | Triclinic | P-1 | a = 5.2925, b = 6.9004, c = 5.2452, α = 91.56°, β = 116.95°, γ = 90.5° | Template-free layered manganese (III) phosphate. Exhibits paramagnetic behavior and antiferromagnetic short-range order.[5] |

| Dimanganese copper diorthophosphate (Mn₂Cu(PO₄)₂) | Monoclinic | P2₁/c | a = 8.953, b = 9.923, c = 12.502, β = 107.57° | Layered cationic fragments of MnO₅ and CuO₄ polyhedra linked by PO₄ tetrahedra.[6] |

Manganese Organic Phosphates (Mn-MOPs)

Mn-MOPs are a subclass of metal-organic frameworks (MOFs) where manganese ions are coordinated to organic phosphonate linkers, forming extended porous structures. The morphology and properties of Mn-MOPs can be tuned by varying the synthesis conditions.

| Morphology | Molar Ratio (Mn²⁺:Linker) | Key Features & Properties |

| Palm leaf-like | 1:3 | Two-dimensional nanosheets with a unique morphology. |

| Nanostrips | 3:5 | Exhibits good performance as an electrode material for supercapacitors after calcination. |

| Nanosheets | 1:1 | Forms sheet-like nanostructures. |

Data for Mn-MOPs synthesized with manganese(II) acetylacetonate and phenyl phosphonic acid.

Quantitative Data Summary

The following tables summarize key quantitative data for various solvothermally synthesized manganese phosphate materials, focusing on their electrochemical performance for energy storage applications.

Electrochemical Performance of Manganese-Based Cathode Materials

| Material | Synthesis Method | Specific Capacity (mAh g⁻¹) | Rate Capability | Cycling Stability | Reference |

| Li[Li₀.₁Ni₀.₃Mn₀.₇]O₂ (LNMO-1,10-PTH) | Solvothermal | 289.03 (at 0.1C) | Good rate capability | 98.2% retention after 500 cycles | [3] |

| Li[Li₀.₁Ni₀.₃Mn₀.₇]O₂ (LNMO-2-MI) | Solvothermal | 214 (at 0.1C) | Moderate rate capability | - | [3] |

| Mn-MOP derivative (calcined at 550 °C) | Solvothermal | 230.9 F g⁻¹ (at 0.5 A g⁻¹) | Good rate capability | Good cycle stability | |

| Mn₃O₄/Graphene Sheet Composite (10:90 Mn²⁺/GO) | Solvothermal | 245 F g⁻¹ (at 5 mV s⁻¹) | - | 81% retention after 1200 cycles at 0.5 A g⁻¹ | [7] |

Logical Relationships and Influencing Factors

The properties of solvothermally synthesized manganese phosphates are intricately linked to the synthesis parameters. Understanding these relationships is crucial for the rational design of materials with desired functionalities.

Influence of Synthesis Parameters on Material Properties

The following diagram illustrates the logical relationship between key solvothermal synthesis parameters and the resulting material properties.

Caption: Relationship between synthesis parameters, material properties, and performance.

Conclusion

Solvothermal synthesis stands out as a highly effective and versatile method for the fabrication of novel manganese phosphate structures with tunable properties. By carefully controlling the experimental conditions, researchers can design and synthesize a wide range of materials, from layered inorganic compounds to complex metal-organic frameworks. The ability to tailor the crystal structure, morphology, and composition at the nanoscale is key to unlocking their full potential in applications such as energy storage, catalysis, and drug delivery. This guide provides a foundational understanding of the solvothermal synthesis of manganese phosphates, offering detailed protocols and summarizing key data to aid researchers in this exciting and rapidly evolving field. Further exploration of novel solvent systems, structure-directing agents, and post-synthesis modifications will undoubtedly lead to the discovery of even more advanced manganese phosphate materials with enhanced functionalities.

References

- 1. Synthesis of manganese phosphate_Lianyungang Qinglang Environmental Technology Co., Ltd. [qlhbmn.com]

- 2. CN105609765A - Preparation method of manganese phosphate and manganese phosphate product - Google Patents [patents.google.com]

- 3. naac.vistas.ac.in [naac.vistas.ac.in]

- 4. ir.vistas.ac.in [ir.vistas.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel first-row transition-metal phosphates: hydrothermal synthesis and crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of Manganese(II) Phosphate in Prebiotic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of self-replicating molecules, a cornerstone of the origin of life, is intrinsically linked to the availability and reactivity of phosphate. Phosphate forms the backbone of nucleic acids and is central to energy transduction in modern biology. However, the "phosphate problem" in prebiotic chemistry highlights the low solubility and reactivity of the most abundant terrestrial phosphate mineral, apatite, under aqueous conditions. This has spurred a search for mechanisms and catalysts that could have facilitated the phosphorylation of organic molecules and the formation of polynucleotides on the early Earth. Among the various metal ions investigated for their potential catalytic roles, Manganese(II) (Mn²⁺) has emerged as a compelling candidate due to its geochemical plausibility on the anoxic early Earth and its unique chemical properties. This technical guide provides an in-depth analysis of the role of Manganese(II), with a focus on Manganese(II) phosphate, in key prebiotic processes, particularly the ligation of RNA.

The Emerging Role of Manganese(II) in Prebiotic RNA Ligation

Recent studies have provided compelling evidence for the significant role of Mn(II) ions in promoting non-enzymatic RNA ligation, a crucial step in the formation of longer, functional RNA molecules from smaller fragments, as envisioned in the "RNA world" hypothesis. Research indicates that in the presence of prebiotically plausible activating reagents, Mn(II) can substantially increase the yield of RNA ligation compared to other divalent metal ions like Magnesium(II) (Mg²⁺), which is often considered a cofactor in biological nucleic acid polymerization.[1][2]

Proposed Mechanism of Action

The catalytic effect of Mn(II) in RNA ligation is attributed to its ability to form a chelate with the imidoyl phosphate intermediate that forms during the activation of the 5'-phosphate group of an RNA strand. This chelation is proposed to increase the reactivity of the intermediate towards nucleophilic attack by the 3'-hydroxyl group of an adjacent RNA strand, thereby facilitating the formation of a phosphodiester bond.[3]

References

Unveiling New Crystalline Forms of Manganese(II) Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and characterization of new polymorphic forms of Manganese(II) phosphate (Mn₃(PO₄)₂). Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical area of study in materials science and drug development, as different polymorphs can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability. This document provides a comprehensive overview of the known polymorphs of this compound, detailed experimental protocols for their synthesis, and a summary of their key characteristics to aid researchers in this field.

Introduction to the Polymorphs of this compound

This compound is known to exist in several anhydrous polymorphic forms, namely α, β', γ, and the more recently discovered δ-polymorph. These polymorphs share the same chemical formula but differ in their crystal lattice arrangements. Additionally, a hydrated form, this compound trihydrate (Mn₃(PO₄)₂·3H₂O), is a common precursor in the synthesis of the anhydrous polymorphs.

The known polymorphs of Mn₃(PO₄)₂ predominantly crystallize in the monoclinic system, with the space group P2₁/c or P2₁/n being common among the α, β', and γ phases.[1][2][3] The δ-polymorph also crystallizes in the monoclinic space group P21/c.[1] The fundamental building blocks of these structures are corner- and edge-sharing manganese-oxygen polyhedra ([MnO₅] and [MnO₆]) linked by phosphate tetrahedra ([PO₄]).[1] The distinct arrangements of these polyhedra give rise to the different polymorphic forms.

Quantitative Data Summary

The following tables summarize the key quantitative data for the known polymorphic forms of this compound, facilitating easy comparison.

Table 1: Crystallographic Data of this compound Polymorphs

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |

| α-Mn₃(PO₄)₂ | Monoclinic | P2₁/n | - | - | - | - | - | - |

| β'-Mn₃(PO₄)₂ | Monoclinic | P2₁/c | 8.94(3) | 10.04(2) | 24.12(12) | 120.8(1) | - | 12 |

| γ-Mn₃(PO₄)₂ | Monoclinic | P2₁/n | - | - | - | - | - | - |

| δ-Mn₃(PO₄)₂ | Monoclinic | P2₁/c | 8.9234(6) | 9.1526(6) | 8.6587(5) | 111.6670(10) | 657.21(7) | 4 |

Data for α and γ polymorphs' lattice parameters were not sufficiently detailed in the search results for a complete entry.

Table 2: Thermal Stability of this compound Polymorphs

| Polymorph | Transformation Temperature (°C) | Transformation Product | Notes |

| δ-Mn₃(PO₄)₂ | 735 | β'-Mn₃(PO₄)₂ | Transformation occurs under air-free conditions.[1] |

| δ-Mn₃(PO₄)₂ | 250 | β'-Mn₃(PO₄)₂ | Conversion occurs via hydrothermal treatment for 24 hours.[1] |

| Mn₃(PO₄)₂·3H₂O | >100 | Anhydrous forms | Dehydration occurs in multiple steps upon heating.[4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of different forms of this compound.

Precipitation Synthesis of this compound Trihydrate (Mn₃(PO₄)₂·3H₂O)

This protocol describes a precipitation method to synthesize the hydrated precursor.[4]

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

HEPES buffer

-

Deionized water

Procedure:

-

Prepare a 1.0 mM solution of MnCl₂·4H₂O in deionized water.

-

Prepare a 1.0 mM solution of KH₂PO₄ in a 1.85 mM HEPES buffer solution (pH 7.4).

-

Add 40 mL of the KH₂PO₄ solution to 40 mL of the MnCl₂·4H₂O solution at 37°C.

-

Observe the slow formation of a turbid solution, indicating the precipitation of this compound hydrate.

-

After 3 hours, centrifuge the precipitate.

-

Wash the collected precipitate three times with deionized water.

-

Lyophilize the collected particles for further characterization or use as a precursor.

Hydrothermal Synthesis of δ-Mn₃(PO₄)₂

This protocol outlines the hydrothermal synthesis of the δ-polymorph from a precursor.[1]

Materials:

-

This compound trihydrate (Mn₃(PO₄)₂·3H₂O) nanosheets or Hureaulite (Mn₅(PO₄)₂(PO₃OH)₂·4H₂O)

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

Place the precursor material (either Mn₃(PO₄)₂·3H₂O nanosheets or Hureaulite) into the Teflon-lined autoclave.

-

Add a sufficient amount of deionized water to the autoclave.

-

Seal the autoclave and heat it to 250°C.

-

Maintain the temperature for a duration of 1 to 6 hours to yield δ-Mn₃(PO₄)₂ microcrystals.

-

Allow the autoclave to cool down to room temperature.

-

Collect the solid product by filtration, wash with deionized water, and dry.

Solid-State Synthesis of β'-Mn₃(PO₄)₂

This protocol describes a solid-state reaction to produce the β'-polymorph.[1]

Materials:

-

Lithium manganese phosphate (LiMnPO₄)

-

β'-Manganese(II) phosphate (β'-Mn₃(PO₄)₂) (as a starting material for the synthesis of δ-form which is then converted) or another suitable precursor. The synthesis of β'-Mn₃(PO₄)₂ itself via solid-state reaction from simpler precursors is implied but not detailed in the provided results. A general approach is outlined below.

-

Furnace with controlled atmosphere capabilities

General Procedure for Solid-State Synthesis:

-

Thoroughly grind the precursor materials in the desired stoichiometric ratio.

-

Press the ground powder into a pellet.

-

Place the pellet in a crucible (e.g., alumina).

-

Heat the sample in a furnace under an inert or reducing atmosphere (e.g., Ar or H₂/Ar mixture) to high temperatures (e.g., 900-1000°C).

-

Maintain the temperature for an extended period (e.g., several hours to days) to ensure complete reaction and crystallization.

-

Cool the furnace slowly to room temperature to obtain the crystalline product.

Note: The specific precursors and reaction conditions for the direct solid-state synthesis of β'-Mn₃(PO₄)₂ were not explicitly detailed in the search results and may require further literature investigation.

Characterization Workflow and Polymorphic Relationships

The following diagrams illustrate the typical experimental workflow for characterizing newly synthesized this compound polymorphs and the known relationships between the different forms.

Caption: Experimental workflow for synthesis and characterization.

Caption: Relationships and transformations between Mn₃(PO₄)₂ forms.

References

Unveiling the Surface Chemistry: A Technical Guide to the Acid-Base Properties of Manganese Phosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental acid-base properties of manganese phosphate surfaces, a critical aspect influencing their performance in diverse applications, from industrial coatings to advanced biomedical materials. Understanding the surface charge, isoelectric point, and the nature of acidic and basic sites is paramount for optimizing material interactions, predicting stability, and designing novel functionalities. This document provides a comprehensive overview of these properties, detailed experimental protocols for their characterization, and a summary of available quantitative data.

Core Principles of Manganese Phosphate Surface Acidity and Basicity

The surface of manganese phosphate in an aqueous environment is characterized by the presence of hydroxyl groups (-OH) bound to both manganese and phosphorus atoms. These functional groups can undergo protonation and deprotonation reactions, imparting an amphoteric nature to the surface. The overall surface charge is therefore highly dependent on the pH of the surrounding medium.

The primary reactions governing the surface charge are:

-

Protonation (in acidic conditions): M-OH + H⁺ ⇌ M-OH₂⁺ (where M represents a surface Mn or P atom)

-

Deprotonation (in alkaline conditions): M-OH ⇌ M-O⁻ + H⁺

The balance between these two reactions determines whether the surface carries a net positive, negative, or neutral charge. The pH at which the net surface charge is zero is a crucial parameter known as the isoelectric point (IEP) or point of zero charge (PZC) . At pH values below the IEP, the surface is predominantly positively charged, while at pH values above the IEP, it is negatively charged.

The acid-base properties of manganese phosphate surfaces are influenced by several factors, including:

-

Crystallographic structure: Different crystal faces may expose varying densities of manganese and phosphate ions, leading to different surface hydroxyl group configurations and, consequently, different acid-base behaviors.

-

Stoichiometry: The ratio of manganese to phosphate can affect the number and type of active sites on the surface.

-

Presence of impurities or dopants: The incorporation of other metal ions can alter the electronic properties of the surface and influence its interaction with protons.

-

Hydration state: The amount of water adsorbed on the surface can impact the local dielectric constant and the pKa of the surface hydroxyl groups.

Quantitative Data on Acid-Base Properties

Direct quantitative data on the isoelectric point (IEP) and surface pKa values of pure manganese phosphate (Mn₃(PO₄)₂) are not extensively reported in the literature. However, data from analogous systems, particularly manganese oxides, provide valuable insights into the expected behavior of manganese-containing surfaces. The point of zero charge (PZC) is a closely related and often used parameter.

| Material | Point of Zero Charge (PZC) / Isoelectric Point (IEP) | Measurement Technique |

| Manganese Dioxide (δ-MnO₂) | 2.25 | Electrophoretic Mobility & Adsorption |

| Manganese Dioxide (γ-MnO₂) | 3.5 | Zeta Potential Titration |

| Manganese Oxides (general) | 2.0 - 4.5 | Various |

| Birnessite (layered Mn oxide) | 1.18 - 1.60 | Potentiometric Titration |

| Cryptomelane (tunnel-structured Mn oxide) | 1.98 - 2.11 | Potentiometric Titration |

| Todorokite (tunnel-structured Mn oxide) | 3.39 - 3.98 | Potentiometric Titration |

Note: The PZC values for manganese oxides are provided as analogous data due to the limited availability of specific data for manganese phosphate. These values suggest that manganese phosphate surfaces are likely to exhibit an acidic character with a low isoelectric point.

Experimental Protocols for Surface Characterization

A thorough understanding of the acid-base properties of manganese phosphate surfaces requires robust experimental characterization. The following sections detail the methodologies for key experiments.

Potentiometric Titration for Determination of Point of Zero Charge (PZC)

Potentiometric titration is a classical method to determine the PZC of a solid surface by measuring the net proton consumption at the solid-liquid interface as a function of pH.

Materials and Equipment:

-

Manganese phosphate powder

-

Inert electrolyte solution (e.g., 0.01 M, 0.1 M, and 1 M NaCl or KNO₃)

-

Standardized acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) solutions

-

High-precision pH meter with a combination glass electrode

-

Autotitrator or manual titration setup

-

Thermostated reaction vessel with a magnetic stirrer

-

Nitrogen gas supply for inert atmosphere

Procedure:

-

Sample Preparation: Suspend a known mass of manganese phosphate powder (e.g., 1 g) in a fixed volume of the inert electrolyte solution (e.g., 50 mL).

-

Degassing: Bubble nitrogen gas through the suspension for at least 30 minutes to remove dissolved CO₂, which can interfere with the titration.

-

Initial pH Adjustment: Adjust the initial pH of the suspension to a value below the expected PZC (e.g., pH 3) using the standardized acid.

-

Titration: Titrate the suspension with the standardized base, adding small, precise volumes and allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.

-

Blank Titration: Perform a separate titration of the electrolyte solution without the manganese phosphate powder under the same conditions. This serves as a blank to account for the protons consumed by the solution itself.

-

Data Analysis:

-

Calculate the net proton consumption (ΔH⁺) at each pH value by subtracting the amount of base required to reach that pH in the blank titration from the amount required in the sample titration.

-

Plot the net proton consumption (or surface charge density, if the surface area is known) against pH for each electrolyte concentration.

-

The PZC is the pH at which the curves for different electrolyte concentrations intersect. At this point, the surface charge is independent of the ionic strength of the electrolyte.

-

Zeta Potential Measurement for Determination of Isoelectric Point (IEP)

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. The IEP is the pH at which the zeta potential is zero.

Materials and Equipment:

-

Manganese phosphate nanoparticles or a fine powder suspension

-

Deionized water or a low ionic strength buffer (e.g., 10 mM NaCl)

-

Dilute HCl and NaOH solutions for pH adjustment

-

Zeta potential analyzer (e.g., based on electrophoretic light scattering)

-

pH meter

-

Disposable folded capillary cells

Procedure:

-

Sample Preparation: Prepare a dilute, stable suspension of the manganese phosphate material in deionized water or the chosen buffer. The optimal concentration will depend on the instrument and the material's scattering properties.

-

pH Titration:

-

Place the suspension in the measurement cell of the zeta potential analyzer.

-

Measure the initial pH and zeta potential.

-

Adjust the pH of the suspension incrementally using the dilute acid or base.

-

After each pH adjustment, allow the system to equilibrate and measure the zeta potential.

-

Continue this process over a wide pH range (e.g., pH 2 to 10).

-

-

Data Analysis:

-

Plot the measured zeta potential as a function of pH.

-

The IEP is the pH at which the zeta potential curve crosses the zero-potential axis.

-

Inverse Gas Chromatography (IGC) for Surface Energy and Acid-Base Characterization

IGC is a powerful technique for characterizing the surface properties of solids in their native, dry state. It involves injecting known probe molecules in a gas stream through a packed column of the material and measuring their retention times.

Materials and Equipment:

-

Manganese phosphate powder

-

Inverse Gas Chromatography system with a flame ionization detector (FID)

-

Columns for packing the solid material

-

A series of non-polar (e.g., n-alkanes: hexane, heptane, octane) and polar (acidic and basic) probe molecules (e.g., chloroform, toluene, ethyl acetate, diethyl ether)

-

Inert carrier gas (e.g., helium)

Procedure:

-

Column Packing: Carefully pack a known amount of the manganese phosphate powder into the IGC column.

-

Sample Conditioning: Condition the packed column in the IGC system at an elevated temperature under a steady flow of the carrier gas to remove any adsorbed impurities.

-

Dispersive Surface Energy Measurement:

-

Inject a series of n-alkane probes at infinite dilution (very low surface coverage) over a range of temperatures.

-

Measure the retention volume for each alkane.

-

The dispersive component of the surface energy (γₛᵈ) is determined from the slope of a plot of RTln(Vₙ) against a(γₗᵈ)¹/², where R is the gas constant, T is the absolute temperature, Vₙ is the net retention volume, a is the cross-sectional area of the probe molecule, and γₗᵈ is the dispersive component of the surface tension of the liquid probe.

-

-

Acid-Base Properties Measurement:

-

Inject polar probes (both acidic and basic) at infinite dilution.

-

The specific free energy of adsorption (ΔGₐˢᵖ) for each polar probe is calculated from its retention volume and the previously determined dispersive surface energy.

-

The Lewis acid (Kₐ) and Lewis base (Kₑ) constants of the manganese phosphate surface are then calculated from the specific free energies of adsorption of the acidic and basic probes.

-

Visualizations: Workflows and Signaling Pathways

Visual representations are crucial for understanding complex processes and relationships. The following diagrams, generated using Graphviz, illustrate key aspects related to manganese phosphate.

Experimental Workflow for Manganese Phosphate Coating

An In-depth Technical Guide on the Solubility Product of Manganese(II) Phosphate Variants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility product (Ksp) of Manganese(II) phosphate (Mn₃(PO₄)₂) variants. It is designed to be a critical resource for professionals in research, science, and drug development who require a deep understanding of the physicochemical properties of this compound. This document presents quantitative solubility data, detailed experimental protocols for Ksp determination, and relevant biological signaling pathways where manganese phosphates play a role, particularly in the context of nanomedicine and cancer therapy.

Quantitative Solubility Data

The solubility of this compound is a critical parameter that influences its behavior in various applications, from industrial coatings to biomedical applications. The solubility product constant (Ksp) is a measure of the extent to which a compound will dissolve in a solution. For this compound, the dissolution equilibrium in water is represented by the following equation:

Mn₃(PO₄)₂(s) ⇌ 3Mn²⁺(aq) + 2PO₄³⁻(aq)[1]

The Ksp expression is therefore:

Ksp = [Mn²⁺]³[PO₄³⁻]²[1][2][3]

The reported Ksp values for this compound can vary significantly depending on the specific form of the compound (e.g., amorphous, crystalline, hydrated) and the experimental conditions under which the measurements were taken.[4] The following table summarizes the available quantitative data for different this compound variants.

| This compound Variant | Temperature (°C) | Solubility | Molar Solubility (mol/L) | Ksp | Citation(s) |

| General | 25 | - | - | 1.0 x 10⁻²² | [4][5] |

| General | 25 | - | - | pKsp = 23.83 | [6] |

| General | Not Specified | 0.55 g/100 mL | 1.55 x 10⁻² | 6.14 x 10⁻²⁷ | [7][8] |

| General | Not Specified | 0.55 g/100 mL | - | 1.19 x 10⁻⁸ | [1] |

| General | Not Specified | 0.55 g/100 mL | - | 9.7 x 10⁻⁸ | [9] |

| General | Not Specified | 0.55 g/100 mL | - | 2.81 x 10⁻⁴ | [9] |

| Hydrated (Mn₃(PO₄)₂·3H₂O) | Ambient | White, crystalline | - | - | [4] |

| Amorphous vs. Crystalline | Not Specified | Amorphous forms are generally more soluble than their crystalline counterparts. | - | - | [10][11] |

Note: The significant variation in reported Ksp values, particularly those derived from a solubility of 0.55 g/100 mL, suggests potential differences in the experimental conditions or the solid-state form of the this compound used.[7] Amorphous forms of solids generally exhibit higher solubility than their more stable crystalline counterparts due to a lower lattice energy.[10][11]

Experimental Protocols

The accurate determination of the solubility product of this compound is essential for its application in various fields. Below are detailed methodologies for the synthesis of this compound and the determination of its aqueous solubility.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a precipitation reaction.[7]

Materials:

-

A soluble manganese(II) salt (e.g., Manganese(II) chloride, MnCl₂)

-

A soluble phosphate salt (e.g., Sodium phosphate, Na₃PO₄)

-

Deionized water

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), filter paper, drying oven

Procedure:

-

Prepare Reactant Solutions: Prepare aqueous solutions of the manganese(II) salt and the phosphate salt of known concentrations.

-

Precipitation: Slowly add the phosphate solution to the manganese(II) solution while stirring continuously. A precipitate of this compound will form.

-

Digestion: Continue stirring the mixture for a set period (e.g., 1-2 hours) to allow the precipitate to age and for the particle size to increase, which facilitates filtration.

-

Filtration: Separate the precipitate from the solution using a filtration apparatus.

-

Washing: Wash the precipitate with deionized water to remove any soluble impurities.

-

Drying: Dry the collected this compound precipitate in an oven at a suitable temperature (e.g., 105 °C) until a constant weight is achieved.

Determination of Aqueous Solubility by Gravimetric Method

This method involves measuring the mass of the dissolved solid in a saturated solution.[7]

Materials:

-

Synthesized this compound powder

-

Deionized water

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus with pre-weighed filter paper

-

Evaporating dish

-

Analytical balance

Procedure:

-

Equilibration: Add an excess amount of the synthesized this compound to a known volume of deionized water in a sealed container. Place the container in a thermostatically controlled shaker or water bath and agitate it for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Filtration: Carefully filter a known volume of the saturated solution through a pre-weighed, fine-pored filter paper to remove any undissolved solid.

-

Evaporation: Transfer the clear filtrate to a pre-weighed evaporating dish.

-

Drying: Heat the evaporating dish gently to evaporate the water, leaving behind the dissolved this compound.

-

Mass Determination: Once all the water has evaporated, cool the evaporating dish in a desiccator and weigh it. The difference between the final and initial mass of the evaporating dish gives the mass of the dissolved this compound.

-